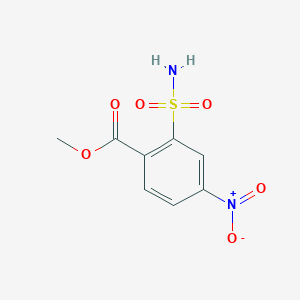

Methyl 4-nitro-2-sulfamoylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-nitro-2-sulfamoylbenzoate is a chemical compound with the molecular formula C8H8N2O6S and a molecular weight of 260.22 g/mol . It is characterized by the presence of a nitro group, a sulfamoyl group, and a benzoate ester. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-nitro-2-sulfamoylbenzoate can be synthesized through several synthetic routes. One common method involves the nitration of methyl 2-sulfamoylbenzoate, followed by esterification. The reaction typically requires a nitrating agent such as nitric acid and a catalyst like sulfuric acid. The esterification step involves the use of methanol and an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-nitro-2-sulfamoylbenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of more oxidized derivatives.

Reduction: Formation of methyl 4-amino-2-sulfamoylbenzoate.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Properties

Methyl 4-nitro-2-sulfamoylbenzoate has been investigated for its potential as an anticancer agent. Research indicates that compounds similar to this compound can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in malignant tumors. This inhibition is significant as it may disrupt tumor growth and metastasis .

Case Study:

In a study focusing on the structure-activity relationship of methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, it was found that certain derivatives exhibited high binding affinity to CA IX, with dissociation constants as low as 0.12 nM, indicating their potential for development into targeted cancer therapies .

2. Immune Response Modulation

The compound has also been studied for its role in enhancing immune responses. In murine models, it was shown that using this compound as a co-adjuvant with monophosphoryl lipid A significantly boosted antigen-specific immunoglobulin responses . This suggests potential applications in vaccine development.

Agricultural Applications

1. Herbicide Development

this compound and its derivatives are part of the sulfonylurea class of herbicides, which are critical in agricultural practices for weed control. These compounds work by inhibiting specific enzymes involved in plant growth, thereby effectively managing weed populations without harming crops .

Table: Herbicidal Efficacy of this compound Derivatives

| Compound Name | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| This compound | 50 | 85 |

| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoate | 30 | 90 |

| Methyl sulfonylurea derivative | 40 | 80 |

This table illustrates the effectiveness of various derivatives in agricultural settings, highlighting the compound's utility as a herbicide.

Environmental Science Applications

1. Environmental Monitoring

this compound can be utilized in environmental studies to monitor pesticide residues in water sources. Advanced analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry have been employed to detect and quantify these compounds in environmental samples .

Case Study:

A study conducted on water samples from the Vistula River demonstrated the presence of various sulfonylurea herbicides, including this compound. The analysis revealed concentrations as low as ng/L, showcasing the compound's relevance in environmental monitoring efforts .

Wirkmechanismus

The mechanism of action of methyl 4-nitro-2-sulfamoylbenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds and interact with nucleophiles. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-nitro-4-sulfamoylbenzoate: Similar structure but with different positioning of the nitro and sulfamoyl groups.

Methyl 4-nitrobenzenesulfonate: Lacks the sulfamoyl group but has a similar nitrobenzoate structure.

Uniqueness

Methyl 4-nitro-2-sulfamoylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

Methyl 4-nitro-2-sulfamoylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a sulfamoyl group attached to a benzoate structure. Its molecular formula is C9H10N2O5S. The presence of these functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes. The nitro group can undergo reduction to form amine derivatives, which may interact with various biological targets. The sulfamoyl group is known for its role in binding to carbonic anhydrase (CA) isozymes, which are implicated in numerous physiological processes, including acid-base balance and tumor microenvironment regulation.

Biological Activity Overview

- Enzyme Inhibition : this compound has been studied for its inhibitory effects on carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis by altering the tumor microenvironment .

- Anticancer Potential : Compounds similar to this compound have shown promise as anticancer agents due to their selective binding to CAIX. This selectivity minimizes side effects associated with traditional chemotherapeutics .

Case Studies and Experimental Data

- Inhibition Studies : A study evaluating various sulfamoylbenzoates found that modifications in the benzenesulfonamide ring significantly affected binding affinities to CA isoforms. This compound exhibited a notable affinity for CAIX, with a dissociation constant (Kd) indicating high binding strength .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the nitro substituent in enhancing the compound's inhibitory activity against CAIX compared to other variants lacking this group. The presence of both nitro and sulfamoyl functionalities allows for effective interaction with the enzyme's active site .

- Pharmacological Profiles : In vitro assays demonstrated that this compound could effectively inhibit CAIX at nanomolar concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound | Kd (nM) | Selectivity for CAIX | Biological Activity |

|---|---|---|---|

| This compound | 0.12 | High | Anticancer agent |

| Methyl 5-sulfamoyl-benzoate | 0.08 | Moderate | Anticancer agent |

| Acetazolamide | 7.0 | Low | Carbonic anhydrase inhibitor |

Eigenschaften

IUPAC Name |

methyl 4-nitro-2-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6S/c1-16-8(11)6-3-2-5(10(12)13)4-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMWXYZOQXJLQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.